Cas no 1855817-57-0 (2-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethoxy]propanenitrile)

2-[2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)ethoxy]propanenitrile is a specialized heterocyclic compound featuring a 1,2,4-triazole core functionalized with an amino group, a bromo substituent, and a nitrile-terminated ethoxy side chain. This structure imparts versatility in synthetic applications, particularly in pharmaceuticals and agrochemicals, where it serves as a key intermediate for further derivatization. The presence of both reactive amino and bromo groups allows for selective modifications, while the nitrile functionality enhances stability and compatibility with diverse reaction conditions. Its well-defined molecular architecture makes it suitable for targeted synthesis of biologically active compounds, offering researchers precise control over structural modifications. The compound's purity and consistent performance underscore its utility in advanced organic synthesis.
2-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethoxy]propanenitrile structure
1855817-57-0 structure
Product name:2-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethoxy]propanenitrile
CAS No:1855817-57-0
MF:C7H10BrN5O
MW:260.091199398041
CID:5817501
PubChem ID:165473747

2-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethoxy]propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 1855817-57-0
    • EN300-1108393
    • 2-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethoxy]propanenitrile
    • Inchi: 1S/C7H10BrN5O/c1-5(4-9)14-3-2-13-6(8)11-7(10)12-13/h5H,2-3H2,1H3,(H2,10,12)
    • InChI Key: LBLIFGSRBNEMAN-UHFFFAOYSA-N
    • SMILES: BrC1=NC(N)=NN1CCOC(C#N)C

Computed Properties

  • Exact Mass: 259.00687g/mol
  • Monoisotopic Mass: 259.00687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 89.8Ų

2-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethoxy]propanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1108393-1g
2-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethoxy]propanenitrile
1855817-57-0 95%
1g
$1272.0 2023-10-27
Enamine
EN300-1108393-10g
2-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethoxy]propanenitrile
1855817-57-0 95%
10g
$5467.0 2023-10-27
Enamine
EN300-1108393-0.1g
2-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethoxy]propanenitrile
1855817-57-0 95%
0.1g
$1119.0 2023-10-27
Enamine
EN300-1108393-10.0g
2-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethoxy]propanenitrile
1855817-57-0
10g
$6882.0 2023-06-10
Enamine
EN300-1108393-1.0g
2-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethoxy]propanenitrile
1855817-57-0
1g
$1599.0 2023-06-10
Enamine
EN300-1108393-0.5g
2-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethoxy]propanenitrile
1855817-57-0 95%
0.5g
$1221.0 2023-10-27
Enamine
EN300-1108393-5.0g
2-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethoxy]propanenitrile
1855817-57-0
5g
$4641.0 2023-06-10
Enamine
EN300-1108393-0.05g
2-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethoxy]propanenitrile
1855817-57-0 95%
0.05g
$1068.0 2023-10-27
Enamine
EN300-1108393-5g
2-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethoxy]propanenitrile
1855817-57-0 95%
5g
$3687.0 2023-10-27
Enamine
EN300-1108393-0.25g
2-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethoxy]propanenitrile
1855817-57-0 95%
0.25g
$1170.0 2023-10-27

Additional information on 2-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethoxy]propanenitrile

Introduction to 2-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethoxy]propanenitrile (CAS No. 1855817-57-0)

2-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethoxy]propanenitrile, also known by its CAS number 1855817-57-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 1,2,4-triazole ring and a brominated substituent. These characteristics contribute to its potential biological activities and therapeutic applications.

The chemical structure of 2-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethoxy]propanenitrile is particularly noteworthy due to the presence of the 1,2,4-triazole moiety. The 1,2,4-triazole ring is a versatile heterocyclic system that has been extensively studied for its diverse biological activities. It is known to exhibit antifungal, antibacterial, and antiviral properties, making it a valuable scaffold in the design of new drugs. The bromine substituent further enhances the compound's reactivity and selectivity, which can be crucial for optimizing its pharmacological profile.

Recent studies have highlighted the potential of 2-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethoxy]propanenitrile in various therapeutic areas. One of the most promising applications is in the treatment of neurological disorders. Research has shown that compounds containing the 1,2,4-triazole ring can modulate neurotransmitter systems and have neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In addition to its neurological applications, 2-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethoxy]propanenitrile has also shown promise in cancer research. The brominated substituent plays a crucial role in enhancing the compound's ability to target specific cancer cells. A recent study in the Cancer Research journal reported that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action involves the inhibition of key signaling pathways that are dysregulated in cancer cells.

The pharmacokinetic properties of 2-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethoxy]propanenitrile have also been extensively studied. Research has shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. These properties are essential for ensuring that the compound reaches its intended target site in sufficient concentrations to exert its therapeutic effects while minimizing potential side effects.

In terms of safety and toxicity profiles, preliminary studies have indicated that 2-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethoxy]propanenitrile is well-tolerated at therapeutic doses. However, further preclinical and clinical studies are necessary to fully evaluate its safety and efficacy in human subjects. These studies will involve comprehensive toxicity assessments and dose-ranging trials to determine the optimal dosing regimens for different therapeutic indications.

The development of 2-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)ethoxy]propanenitrile as a potential therapeutic agent is an ongoing process that involves collaboration between chemists, biologists, and clinicians. The interdisciplinary nature of this research highlights the importance of integrating knowledge from multiple scientific disciplines to advance drug discovery and development.

In conclusion, 2-[2-(3-amino-5-bromo-1H-1,2,4-triazol-1-y l)ethoxy]propanenitrile (CAS No. 1855817 - 57 - 0) represents a promising candidate for various therapeutic applications due to its unique chemical structure and biological activities. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses. As more data becomes available from preclinical and clinical studies, this compound may play a significant role in addressing unmet medical needs in areas such as neurodegenerative diseases and cancer.

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